3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

Chemical procurement Quality control Reproducibility

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one (CAS 324546-55-6) is a synthetic heterocyclic small molecule belonging to the isatin-hydrazone class, characterized by an indolin-2-one core linked via a hydrazono bridge to a 3-phenoxybenzylidene moiety. Its molecular formula is C21H15N3O2 with a molecular weight of 341.36 g/mol.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 324546-55-6
Cat. No. B12043460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
CAS324546-55-6
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+
InChIKeyRYEITHUULOHSPB-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one (CAS 324546-55-6): Compound Identity and Baseline Specifications


3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one (CAS 324546-55-6) is a synthetic heterocyclic small molecule belonging to the isatin-hydrazone class, characterized by an indolin-2-one core linked via a hydrazono bridge to a 3-phenoxybenzylidene moiety . Its molecular formula is C21H15N3O2 with a molecular weight of 341.36 g/mol . This compound is commercially available as a research chemical, with a standard purity of ≥95% as verified by NMR, HPLC, or GC batch analysis from suppliers such as Bidepharm . It is also cataloged in the Sigma-Aldrich SALOR-INT collection under the identifier L173584-1EA .

Why a Generic 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one Substitute Cannot Be Assumed Equivalent


Substituting 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one with a generic analog is scientifically invalid without explicit comparative data. The compound's precise three-dimensional shape and electronic surface, defined by the crystal structure of similar hydrazonoindolin-2-ones, dictate its specific hydrogen-bonding network and target interactions [1]. Minor structural perturbations in the benzylidene or indolin-2-one rings are known to profoundly alter anti-proliferative potency, kinase selectivity profiles, and even the mechanism of action from cytostatic to apoptotic across different cancer cell lines, as demonstrated for closely related hydrazonoindolin-2-one derivatives where IC50 values varied by more than an order of magnitude between analogs [2]. Consequently, a generic procurement strategy without verified lot-specific purity and identity matching the exact CAS 324546-55-6 structure risks introducing an inactive or functionally divergent compound, invalidating comparative biological assays.

Product-Specific Quantitative Differentiation Evidence for 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one


Documented Lot-Specific Purity and Identity Confirmation for 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

The commercially supplied compound from Bidepharm provides a quantifiable baseline for procurement: a standard purity of ≥95% (C21H15N3O2, MW 341.36), confirmed by lot-specific NMR, HPLC, and/or GC analysis . This is a critical differentiator from non-certified generic sources where identity and purity are not analytically guaranteed. The Sigma-Aldrich SALOR-INT product (L173584-1EA) further indicates availability from a major research reagent supplier, though specific purity data requires direct inquiry .

Chemical procurement Quality control Reproducibility

Class-Level Anti-Proliferative Activity of Hydrazonoindolin-2-one Congeners

While direct quantitative data for CAS 324546-55-6 is absent from public literature, its core scaffold is a validated anti-proliferative pharmacophore. A direct study on a series of hydrazonoindolin-2-ones (compounds 5b, 5c, 7b, 10e) demonstrated potent activity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines, with the most potent analog (7b) achieving an average IC50 of 2.14 µM, outperforming the reference drug Sunitinib (average IC50 = 8.11 µM) [1]. This class-level inference establishes the pharmacophore's potential, making the specific 3-phenoxybenzylidene derivative a candidate for analogous potency that must be empirically verified rather than assumed.

Anticancer research Cytotoxicity Kinase inhibition

Patent Landscape: 3-Benzylidene-Indolin-2-one Class as Privileged Tyrosine Kinase Inhibitors

The broader 3-benzylidene-indolin-2-one chemotype is a known privileged scaffold for tyrosine kinase inhibition, as evidenced by patent US 2013/0035364 [1]. This patent explicitly claims novel compounds within this class as having advantages over prior art indolinones from WO 2010/044753. While CAS 324546-55-6 is not a specifically exemplified compound, it is structurally encompassed by Markush formula I. This provides a documented rationale for its procurement as a potential kinase inhibitor for screening cascades, distinct from analogs excluded by the specific substitution patterns defined in the patent.

Tyrosine kinase inhibition Drug discovery Cancer therapeutics

Optimal Application Scenarios for 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one Based on Evidence


Anticancer Drug Discovery Screening Cascades Targeting Tyrosine Kinases

Based on its class-level anti-proliferative activity [1] and inclusion in kinase inhibitor patents [2], this compound is most rationally deployed as a screening candidate in oncology-focused drug discovery programs. Researchers can profile it against a panel of tyrosine kinases and cancer cell lines to establish its specific potency and selectivity fingerprint, using the certified purity from Bidepharm to ensure assay reliability.

Structure-Activity Relationship (SAR) Studies on Indolin-2-one Pharmacophores

The unique 3-phenoxybenzylidene substitution pattern provides a distinct structural probe for SAR investigations. Medicinal chemists can compare its activity directly with other synthesized hydrazonoindolin-2-one analogs, such as those reported by Eldehna et al. [1], to map the influence of the phenoxy group on target binding and cellular efficacy.

Chemical Biology Probe for Apoptosis and Cell Cycle Mechanisms

Given that advanced analogs from the same chemotype have demonstrated the ability to induce apoptosis and cell cycle arrest [1], 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one can serve as a starting probe to dissect these pathways. Its use in mechanistic studies—flow cytometry, mitochondrial membrane potential analysis, and DNA fragmentation assays—is supported by the class-level evidence, provided its own activity is first confirmed.

Procurement as a Certified Reference Standard for Analytical Method Development

The documented supply with lot-specific HPLC, NMR, and GC purity analysis makes this compound suitable for use as a reference standard in developing and validating analytical methods for related indolin-2-one derivatives, ensuring method accuracy and precision.

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